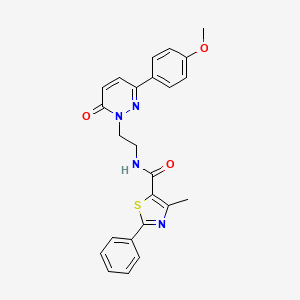
N-(2-(3-(4-méthoxyphényl)-6-oxopyridazin-1(6H)-yl)éthyl)-4-méthyl-2-phénylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Il est notable que l’énergie libre de liaison du composé en titre est plus négative que celle du tamoxifène, un médicament anticancéreux du sein bien connu .
- En fonctionnalisant la partie phénylthiazole, les chercheurs peuvent créer divers dérivés avec des applications potentielles dans la découverte de médicaments et la science des matériaux .
Activité anticancéreuse
Réactions de couplage Suzuki–Miyaura
Stabilisation des nanoparticules de palladium
En résumé, le composé offre des perspectives intéressantes dans la recherche anticancéreuse, la synthèse organique et la catalyse. Sa structure unique justifie des recherches plus poussées dans plusieurs domaines scientifiques. Les chercheurs peuvent exploiter son potentiel pour le développement de médicaments, la science des matériaux et les études biochimiques. 🌟 .
Activité Biologique
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, a pyridazine moiety, and a methoxy-substituted phenyl group, contributing to its diverse biological activities. Its molecular formula is C22H23N3O4 with a molar mass of approximately 393.44 g/mol. The presence of methoxy groups enhances lipophilicity, which is crucial for biological interactions.
Biological Activity Overview
Research indicates that compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exhibit various biological activities, primarily:
- Antimicrobial Activity : This compound has shown potential against a range of pathogens, including bacteria and fungi.
- Antifungal Properties : In vitro studies have demonstrated effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, disrupting essential biochemical pathways.
- Binding Affinity : Molecular docking studies suggest that it binds effectively to active sites of target proteins, influencing their functionality .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Functional Group Influence : The presence of electronegative atoms (like fluorine or chlorine) in similar compounds has been linked to enhanced antifungal activity due to increased electron density on aromatic rings .
- Lipophilicity : Compounds with higher lipophilicity tend to show better membrane permeability and bioavailability, which are essential for effective drug action.
Case Studies and Research Findings
- Antimicrobial Activity Evaluation :
- In Silico Studies :
Table 1: Biological Activity Summary
Table 2: Structural Features Impacting Activity
| Feature | Influence on Activity |
|---|---|
| Methoxy Groups | Enhance lipophilicity |
| Electronegativity | Correlates with increased antifungal activity |
| Aromatic Substituents | Modulate binding affinity |
Propriétés
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16-22(32-24(26-16)18-6-4-3-5-7-18)23(30)25-14-15-28-21(29)13-12-20(27-28)17-8-10-19(31-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYVHTDXHSWAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














